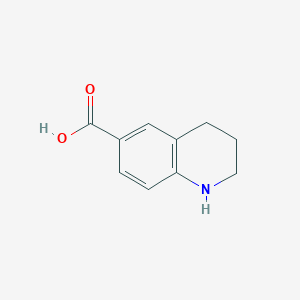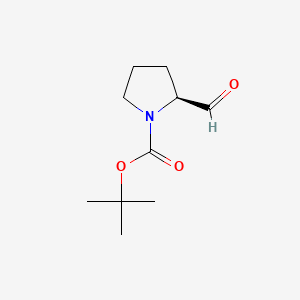
Ácido 1,2,3,4-tetrahidroquinolina-6-carboxílico
Descripción general
Descripción
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurociencia
Ácido 1,2,3,4-tetrahidroquinolina-6-carboxílico: ha mostrado potencial en la investigación neurológica debido a su similitud estructural con los derivados de la quinolina, que se sabe que poseen propiedades neuroprotectoras . Los estudios sugieren que los derivados de la quinolina pueden funcionar como poderosos antioxidantes, ofreciendo protección contra el daño oxidativo y enfermedades neurodegenerativas como el Parkinsonismo .
Desarrollo de fármacos
En el ámbito del desarrollo de fármacos, el ácido 1,2,3,4-tetrahidroquinolina-6-carboxílico es un intermedio valioso. Se ha indicado que compuestos como la clioquinol, un quelante de metales derivado de la quinolina, pueden prevenir la oxidación del cobre en las fibrillas de β-amiloide, lo que es una estrategia prometedora en el desarrollo de nuevos fármacos para la terapia de la enfermedad de Alzheimer .
Ciencia de materiales
Las aplicaciones del compuesto en la ciencia de los materiales están relacionadas con su papel como bloque de construcción en la síntesis de moléculas complejas. Por ejemplo, se puede utilizar para crear materiales funcionalizados con propiedades específicas, como catalizadores para reacciones químicas .
Química analítica
This compound: puede utilizarse en química analítica para la síntesis de diversos reactivos analíticos. Sus derivados se utilizan a menudo en cromatografía y espectrometría para analizar mezclas complejas e identificar sustancias desconocidas .
Ciencias ambientales
En ciencias ambientales, los derivados de este compuesto podrían explorarse por su posible uso en productos biocidas o como intermediarios en la síntesis de pesticidas ecológicos .
Agricultura
Si bien las aplicaciones directas en agricultura no están ampliamente documentadas, las propiedades químicas del ácido 1,2,3,4-tetrahidroquinolina-6-carboxílico sugieren que podría utilizarse para sintetizar agroquímicos o servir como precursor de compuestos que protegen los cultivos de plagas y enfermedades .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that tetrahydroquinoline derivatives have been found to exhibit diverse biological activities against various pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that the compound’s interaction with its targets could lead to changes at the molecular level .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALYPZOYPNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381480 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5382-49-0 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives interact with MCL-1 and what are the downstream effects?
A: These compounds bind to the BH3-binding groove of MCL-1, a key protein regulating apoptosis. [, ] Specifically, they interact with residues within this groove, including R263, which is crucial for MCL-1's interaction with pro-apoptotic proteins. [] This binding disrupts MCL-1's ability to sequester pro-apoptotic proteins, shifting the balance towards apoptosis, a desired outcome in cancer cells. []
Q2: What is the significance of the sulfonyl group in 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives for MCL-1 inhibition?
A: Research indicates that the sulfonyl group plays a critical role in the inhibitory activity of these compounds. Modifying this group significantly impacts their ability to inhibit MCL-1. [] For instance, replacing a phenylsulfonyl with a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group led to a dramatic 73-fold increase in MCL-1 inhibition. [] This suggests that the sulfonyl group could be interacting with the p2 pocket within the BH3-binding groove of MCL-1, highlighting its importance for further structure-activity relationship studies. []
Q3: Why is there interest in developing dual MCL-1/BCL-xL inhibitors like compound 17cd?
A: While selective MCL-1 inhibitors are desirable, cancer cells often exhibit resistance mechanisms, such as the overexpression of other anti-apoptotic proteins like BCL-xL and BCL-2. [] This can limit the effectiveness of therapies targeting only MCL-1. Compound 17cd demonstrates potent dual inhibition of both MCL-1 and BCL-xL, with Ki values of 0.629 μM and 1.67 μM respectively. [] This dual targeting approach may overcome resistance mechanisms and enhance therapeutic efficacy by addressing multiple survival pathways in cancer cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)











